molecular formula C18H22O9 B009963 Ethyl 3,5-dihydroxybenzoate CAS No. 4142-98-7

Ethyl 3,5-dihydroxybenzoate

Cat. No. B009963
CAS RN: 4142-98-7
M. Wt: 382.4 g/mol
InChI Key: APHYVLPIZUVDTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 3,5-dihydroxybenzoate often involves complex organic reactions. For example, ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized through reactions involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and (E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenzaldehyde, highlighting the complexity and precision required in synthetic chemistry (Menati et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3,5-dihydroxybenzoate is determined using techniques like X-ray crystallography. For instance, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was elucidated, revealing significant insights into the spatial arrangement and intermolecular interactions, such as hydrogen bonding, crucial for understanding the properties and reactivity of these compounds (Yeong et al., 2018).

Chemical Reactions and Properties

Ethyl 3,5-dihydroxybenzoate and its derivatives undergo various chemical reactions, contributing to their broad utility. For example, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate and ethyl acetoacetate showcases the ability to introduce specific functional groups, altering the chemical behavior and properties of the resulting compounds (Alexy & Scharf, 1991).

Physical Properties Analysis

The physical properties of ethyl 3,5-dihydroxybenzoate derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various fields. These properties are often influenced by the molecular structure and intermolecular forces present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and ability to form complexes with metals or other organic molecules, are essential for the practical application of ethyl 3,5-dihydroxybenzoate derivatives. Studies on molecular recognition of 3,5-dihydroxybenzoic acid and its derivatives with N-donor compounds reveal the intricate balance of interactions that govern the chemical behavior of these compounds (Varughese & Pedireddi, 2006).

Scientific Research Applications

  • Monomers and Cyclization Products : It's used in producing difunctional monomers and cyclization products (Gibson & Nagvekar, 1997).

  • Kinetic Studies : It assists in kinetic studies of organic substitution reactions in molten potassium thiocyanate and eutectic Na+K+SCN' solutions (Crowell, Braue, & Hillery, 1984).

  • Synthesis of Antibiotics : Ethyl 3,5-dihydroxybenzoate plays a role in synthesizing lipiarmycin A3, a macrolide antibiotic (Alexy & Scharf, 1991).

  • Anticancer Research : This compound is a starting material for synthesizing novel hydrazide-hydrazones with anticancer activity (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).

  • Plant Growth and Ethylene Production : It influences the root elongation in cress seedlings and affects ethylene production in plants (Robert, Taylor, & Wain, 2004).

  • Oxadiazol-2(3H)-ones Synthesis : Ethyl 3,5-dihydroxybenzoate is utilized in the synthesis of 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

  • Hydroxyl Radical Scavenging : It is the most active hydroxyl radical scavenger in certain studies, suggesting its use in evaluating potential preservatives (Hall, Le, Stanford, & Sugden, 1996).

  • Diagnostic Imaging Agents : The compound is used in diagnostic imaging agents, producing fine particles of various sizes and morphologies (Bosch, Škapin, & Matijević, 2004).

  • Ligand in Titanium(IV) Complexes : It serves as a ligand in the hierarchical self-assembly of lithium-bridged dinuclear titanium(IV) complexes (Van Craen, de Groot, Albrecht, Pan, & Rissanen, 2015).

  • Antioxidant and Antimicrobial Properties : Ethyl 3,5-dihydroxybenzoate exhibits antioxidant and antimicrobial properties, highlighting its potential in various applications (Syafni, Putra, & Arbain, 2012).

  • Inhibition of Iron Deficiency in Cells : It activates the iron-responsive element/iron regulatory protein regulatory network, thus promoting effective iron deficiency in cells (Wang, Buss, Chen, Ponka, & Pantopoulos, 2002).

  • Enhanced Synthesis Method : The synthesis method of Ethyl 3,4-dihydroxybenzoate enhances yield and decreases production costs, promising for industrial applications (Zhou Shi-yan, 2014; Kun-lin, 2013).

  • Water Contaminant Removal : It is part of the photodegradation process to remove hazardous water contaminants like various parabens and p-hydroxybenzoic acid (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

  • Sonochemical Degradation in Environmental Samples : Sonochemical degradation of ethyl paraben in environmental samples yields less toxic by-products, indicating its environmental impact (Papadopoulos, Frontistis, Antonopoulou, Venieri, Konstantinou, & Mantzavinos, 2016).

  • Biomarkers in Human Biomonitoring : It is proposed as an alternative biomarker of exposure to parabens in human biomonitoring studies (Wang & Kannan, 2013).

Safety And Hazards

  • WGK Classification : WGK 3 (moderate water hazard) .

properties

IUPAC Name

ethyl 3,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHYVLPIZUVDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dihydroxybenzoate

CAS RN

4142-98-7
Record name Benzoic acid, 3,5-dihydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4142-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5Ddihydroxybenzoic acid ethyl ester hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
QW Zhang, GX Wang - Zeitschrift für Kristallographie-New Crystal …, 2006 - degruyter.com
Crystal structure of ethyl 3,5-dihydroxybenzoate hemihydrate, C9H10O4 ·½ H2O Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ …
Number of citations: 4 www.degruyter.com
EW Thomas, TI Crowell - The Journal of Organic Chemistry, 1972 - ACS Publications
Methyl and ethyl 3, 5-dihydroxybenzoates, in molten potassium-sodium thiocyanate eutectic, react by a pseudo-first-order Bai2 displacement on the alkyl group to form alkyl …
Number of citations: 16 pubs.acs.org
JH Kamps, C Scheffler, F Simon… - … Science and Technology, 2018 - Elsevier
In order to improve the fibre-matrix interaction in carbon fibre reinforced composites the polycarbonate (PC) matrix polymer was modified by the introduction of ethyl-3,5-…
Number of citations: 22 www.sciencedirect.com
JE LIGHTOWLER, HJ RYLANCE - NEW FROM T he - lib3.dss.go.th
2, 6-Dihydroxy-4-(hydroxymethyl) benzoic acid 190-193 52-2 4-3 52-2 4-35 4-Benzvl-2, 6-dihydroxybenzoic acid.. 172-173 68-8 51 68-85 1 4.9 3-Benzyl-2, 6-dihydroxybenzoic acid 174…
Number of citations: 0 lib3.dss.go.th
A Kumar, S Ramakrishnan - Macromolecules, 1996 - ACS Publications
Hyperbranched polyesters based on 3,5-dihydroxybenzoic acid and its derivatives were prepared by self-condensation of the corresponding ester under standard trans-esterification …
Number of citations: 66 pubs.acs.org
TI Crowell, EH Braue, PS Hillery - ECS Proceedings Volumes, 1984 - iopscience.iop.org
Methyl 3, 5-dihydroxybenzoate, like many polyhydroxy compounds, is soluble in molten potassium thiocyanate and in the eutectic Na+ K+ SCN−, and reacts by nucleophilic attack of …
Number of citations: 2 iopscience.iop.org
JA Curiel, H Rodríguez, I Acebrón… - Journal of agricultural …, 2009 - ACS Publications
Tannase is an enzyme with important biotechnological applications in the food industry. Previous studies have identified the tannase encoding gene in Lactobacillus plantarum and also …
Number of citations: 102 pubs.acs.org
M Jayakannan, S Ramakrishnan - Journal of Polymer Science …, 2000 - Wiley Online Library
Poly(4‐ethyleneoxy benzoate) (PEOB) was synthesized by the self‐condensation of ethyl 4‐(2‐hydroxyethoxy) benzoate (E4HEB) under transesterification conditions. Branched PEOB …
Number of citations: 36 onlinelibrary.wiley.com
J Tomás-Cortázar… - Microbial Cell …, 2018 - microbialcellfactories.biomedcentral …
Tannases are tannin-degrading enzymes that have been described in fungi and bacteria as an adaptative mechanism to overcome the stress conditions associated with the presence of …
K Naito, S Egusa - Molecular Crystals and Liquid Crystals, 1989 - Taylor & Francis
Three kinds of branched fatty acids with two long alkyl chains were synthesized: 2-octadecyleicosanoic acid (I), 3-heptadecyleicosanoic acid (II), and 3,5-dioctadecyloxybenzoic acid (III)…
Number of citations: 4 www.tandfonline.com

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